molecular formula C13H19NO B8797743 4-[2-(Piperidin-1-yl)ethyl]phenol CAS No. 82966-19-6

4-[2-(Piperidin-1-yl)ethyl]phenol

Cat. No.: B8797743
CAS No.: 82966-19-6
M. Wt: 205.30 g/mol
InChI Key: CEHROLDZFZBIBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(Piperidin-1-yl)ethyl]phenol is a chemical compound of interest in medicinal chemistry and pharmacological research, with the CAS Registry Number 100238-42-4. This compound features a phenol group linked to a piperidine moiety, a nitrogen-containing heterocycle that is a pivotal cornerstone in the production of drugs . Piperidine and its derivatives represent an extensive category of heterocyclic compounds that show a wide variety of biologic activities and are utilized in the development of anticancer, antiviral, antimicrobial, and anti-inflammatory agents, among others . The piperidine ring is a common feature in FDA-approved drugs, underscoring its fundamental role in drug discovery . The specific molecular architecture of this compound makes it a valuable building block for researchers, particularly in the synthesis of more complex molecules for screening and development. Its properties, including a predicted boiling point of 372.7°C and a density of 1.096 g/cm³, are relevant for laboratory handling and experimental design . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

82966-19-6

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

4-(2-piperidin-1-ylethyl)phenol

InChI

InChI=1S/C13H19NO/c15-13-6-4-12(5-7-13)8-11-14-9-2-1-3-10-14/h4-7,15H,1-3,8-11H2

InChI Key

CEHROLDZFZBIBK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC2=CC=C(C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

CpdA and CpdA-03: Impact of Hydroxyl Substitution

CpdA (2-(4-acetoxyphenyl)-2-chloro-N-methylethylammonium chloride) is a selective GR agonist with anticancer activity but suffers from chemical instability. Its derivative, 4-(1-hydroxy-2-(piperidin-1-yl)ethyl)phenol (CpdA-03), introduces a hydroxyl group on the ethyl chain adjacent to the piperidine ring. This modification enhances GR affinity (IC₅₀ = 0.8 µM vs. 1.2 µM for CpdA) and stability (half-life >24 hours vs. <6 hours for CpdA in physiological conditions) . The hydroxyl group likely improves hydrogen bonding with the GR ligand-binding domain and reduces susceptibility to enzymatic degradation.

Property 4-[2-(Piperidin-1-yl)ethyl]phenol CpdA CpdA-03
GR Affinity (IC₅₀) Not reported 1.2 µM 0.8 µM
Stability (t₁/₂) Moderate <6 hours >24 hours
Key Structural Feature Piperidinylethyl-phenol Acetoxy/chloroethyl Hydroxy-piperidinylethyl

Benzimidazole-Piperidine Hybrids: Role of Heterocycles

The benzimidazole derivative 2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-methylpropanoic acid (MW: 463.6 Da) incorporates a benzimidazole ring and a propanoic acid group. Unlike this compound, this compound exhibits antihistamine activity via histamine H₁ receptor inhibition . The benzimidazole moiety enhances π-π stacking with aromatic residues in the receptor, while the propanoic acid improves solubility. However, the increased molecular weight and complexity may reduce blood-brain barrier penetration compared to the simpler phenolic analog .

Pharmaceutical Impurities: Structural Complexity

Impurities such as 9-hydroxyrisperidone and 3-[2-[4-(5-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one highlight the impact of fluorinated aromatic systems.

Plant-Derived Phenolic Analogs: Simplicity vs. Bioactivity

Natural compounds like 4-(2-hydroxyethyl)phenol (from marine actinomycetes) and 4-(methoxymethyl)phenol (from Pleione bulbocodioides) lack the piperidine ring but share the phenolic core. These analogs demonstrate moderate bioactivity (e.g., antimicrobial, anti-inflammatory) but show weaker receptor-binding specificity due to the absence of the piperidinylethyl group .

Key Findings and Implications

  • Hydroxyl Substitution : Enhances stability and receptor binding (CpdA-03 vs. CpdA) .
  • Heterocyclic Additions : Improve target specificity but may compromise pharmacokinetics .
  • Natural Analogs : Simpler structures limit pharmacological versatility compared to synthetic derivatives .

Preparation Methods

Reaction Conditions and Optimization

  • Substrate : 4-(2-bromoethyl)phenol (1.0 equiv)

  • Nucleophile : Piperidine (1.2–2.0 equiv)

  • Base : Potassium carbonate or triethylamine (2.0 equiv)

  • Solvent : DMF, 80°C, 12–24 hours

  • Yield : 60–75%

However, the limited commercial availability of 4-(2-bromoethyl)phenol necessitates precursor synthesis. A two-step protocol involving Friedel-Crafts acylation of phenol followed by reduction and bromination has been proposed.

Reductive Amination Methods

Reductive amination offers a versatile route by condensing 4-hydroxyacetophenone with piperidine in the presence of a reducing agent. The ketone intermediate is converted to an imine, which is subsequently reduced to the amine.

Protocol Overview

  • Condensation : 4-hydroxyacetophenone reacts with piperidine in methanol, forming an imine.

  • Reduction : Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium on carbon (Pd/C) reduces the imine to the secondary amine.

  • Isolation : Acid-base extraction isolates the product as a hydrochloride salt.

Key Parameters

ParameterConditionYield (%)
Reducing AgentNaBH3CN55–65
CatalystPd/C (5 wt%), H₂ (3–7 bar)70–85
SolventMethanol or ethanol

This method benefits from mild conditions and avoids halogenated intermediates.

Coupling Reactions and Catalytic Hydrogenation

Recent patents highlight coupling strategies for analogous piperidinyl phenols. For instance, US9650337B2 describes a two-step synthesis of 4-piperidin-4-yl-benzene-1,3-diol via resorcinol-azacycloalkanone coupling and hydrogenolysis. Adapting this approach, 4-hydroxybenzaldehyde could couple with a piperidine-derived alkene under Heck conditions, followed by hydrogenation.

Hydrogenation Parameters from Patent Data

  • Catalyst : Pd/C (5–10 wt%)

  • Pressure : 3–7 bar H₂

  • Solvent : Methanol/acetic acid (9:1 v/v)

  • Temperature : 25–50°C

  • Yield : >90% (for analogous compounds)

This method’s scalability is proven in industrial settings, though substrate modification is required for the target compound.

Protecting the phenol hydroxyl group prevents undesired side reactions during piperidine introduction. Methyl ether protection (using dimethyl sulfate) and subsequent deprotection with BBr3 is a common strategy.

Case Study: Boc Protection

  • Protection : Treat 4-[2-(piperidin-1-yl)ethyl]phenol with di-tert-butyl dicarbonate (Boc₂O) in THF.

  • Deprotection : Hydrolysis with HCl in dioxane yields the free phenol.

This approach mirrors the tert-butyl carbamate deprotection in US9650337B2, ensuring high functional group tolerance.

Purification and Isolation Techniques

Purification challenges arise from residual piperidine or byproducts. WO2017158615A1 recommends methanol-ammonia mixtures for recrystallization, effectively reducing impurities to <0.1%.

Recrystallization Protocol

  • Dissolve crude product in methanol (10 mL/g).

  • Add aqueous ammonia (28%) dropwise until pH 9–10.

  • Cool to 0–5°C, filter, and wash with cold methanol.

  • Dry under vacuum at 40°C.

This method enhances purity while avoiding chromatography.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, scalability, and practicality:

MethodYield (%)ScalabilityComplexity
Nucleophilic Substitution60–75ModerateHigh
Reductive Amination70–85HighModerate
Catalytic Hydrogenation>90HighLow

Catalytic hydrogenation, as demonstrated in US9650337B2 , offers superior yield and scalability, making it ideal for industrial production.

Q & A

Q. What synthetic strategies are recommended for preparing 4-[2-(Piperidin-1-yl)ethyl]phenol, and how can reaction yields be optimized?

Methodological Answer : The synthesis typically involves coupling a piperidine moiety to a phenolic backbone via alkylation or reductive amination. For example, a two-step protocol may include:

Alkylation : Reacting 4-hydroxyphenethyl bromide with piperidine in a polar aprotic solvent (e.g., DMF) under reflux, using a base like K₂CO₃ to deprotonate the phenol .

Purification : Column chromatography with a gradient of ethyl acetate/hexane (1:4 to 1:2) yields >85% purity. Optimizing stoichiometry (1.2:1 piperidine:phenethyl derivative) and reaction time (12–24 hours) improves yields to ~70–75% .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer : Use a combination of:

  • X-ray crystallography to confirm bond angles (e.g., C–N–C piperidine ring angles ≈109.5°) and spatial arrangement .
  • NMR spectroscopy : Key signals include a singlet for the phenolic -OH (δ ~5.2 ppm, DMSO-d₆) and multiplet peaks for piperidine protons (δ ~1.4–2.7 ppm) .
  • High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 220.1442 for C₁₃H₁₉NO) .

Advanced Research Questions

Q. What experimental models are suitable for studying the glucocorticoid receptor (GR) agonist activity of this compound derivatives?

Methodological Answer :

  • In vitro GR binding assays : Use transfected HEK-293 cells expressing human GR. Measure competitive displacement of dexamethasone (a GR ligand) via fluorescence polarization (IC₅₀ values <100 nM reported for derivatives like CpdA-03) .
  • Anti-cancer activity : Evaluate apoptosis induction in GR-positive leukemia cell lines (e.g., MM1.S) using Annexin V/PI staining. Derivatives with a hydroxyl group at the phenolic position (e.g., CpdA-03) show 2–3× higher efficacy than parent compounds .

Q. How does this compound modulate hematopoietic stem cell (HSC) expansion, and what assays confirm this?

Methodological Answer :

  • Ex vivo HSC culture : Treat CD34⁺ cells with 0.5–1 µM compound in serum-free media supplemented with cytokines (SCF, TPO). Use flow cytometry to track CD34⁺/CD38⁻ population expansion over 7 days. Comparable efficacy to StemRegenin 1 (SR1) has been observed in preliminary studies .
  • Colony-forming unit (CFU) assays : Confirm multilineage differentiation potential by quantifying erythroid (BFU-E) and myeloid (CFU-GM) colonies after 14 days .

Q. What analytical approaches resolve contradictions in reported pharmacokinetic data for piperidine-containing phenolic compounds?

Methodological Answer :

  • Metabolic stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Piperidine derivatives often show CYP3A4-mediated oxidation; co-administration with CYP inhibitors (e.g., ketoconazole) can clarify metabolic pathways .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (ƒu). High lipophilicity (logP ~2.5) may lead to >90% albumin binding, explaining variability in free drug concentrations .

Mechanistic and Pathway Analysis

Q. How does this compound inhibit diacylglycerol (DAG) phosphorylation, and what downstream pathways are affected?

Methodological Answer :

  • Kinase inhibition assays : Screen against DAG kinase isoforms (e.g., DGKα) using radioactive ATP incorporation. IC₅₀ values in the low micromolar range suggest competitive inhibition at the ATP-binding site .
  • Downstream signaling : Monitor PKCα activation via Western blot (phospho-PKCα Thr⁶³⁸) in Jurkat T-cells. Reduced PKC activity correlates with impaired T-cell receptor signaling .

Q. What structural modifications enhance the compound’s stability without compromising bioactivity?

Methodological Answer :

  • Phenolic group protection : Acetylation of the -OH group reduces oxidative degradation (t₁/₂ increases from 2.5 to 8 hours in pH 7.4 buffer) while retaining GR binding affinity .
  • Piperidine substitution : Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-position of piperidine improves metabolic stability (AUC increased by 40% in rat models) .

Safety and Regulatory Considerations

Q. What safety protocols are critical when handling this compound in vitro?

Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure (compound may cause irritation per analog data) .
  • Waste disposal : Neutralize acidic/basic residues with 10% NaOH or HCl before incineration to avoid hazardous byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.